

L-Threonine, N-(2-hydroxyethyl)- (9CI) chemical properties

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Compound of Interest

Compound Name: *L-Threonine, N-(2-hydroxyethyl)-*
(9CI)

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L-Threonine, N-(2-hydroxyethyl)- (9CI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **L-Threonine, N-(2-hydroxyethyl)- (9CI)**, a derivative of the essential amino acid L-Threonine. Due to the limited availability of detailed experimental data in publicly accessible literature, this document summarizes the known properties and presents a putative synthesis protocol based on established chemical reactions of amino acids. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

L-Threonine, N-(2-hydroxyethyl)- (9CI) is a modified amino acid. Basic identifying information is available from commercial suppliers.^{[1][2]}

Property	Value	Source
CAS Number	154674-59-6	[1] [2]
Molecular Formula	C6H13NO4	[1] [2]
Molecular Weight	163.17 g/mol	[2]
Alternate Molecular Weight	163.173 g/mol	[1]
IUPAC Name	(2S,3R)-3-hydroxy-2-(2-hydroxyethylamino)butanoic acid	N/A
Synonyms	L-Threonine, N-(2-hydroxyethyl)-	[1] [2]
Purity	≥95% (as offered by some suppliers)	[1]

Synthesis and Characterization

Detailed experimental protocols for the synthesis and purification of **L-Threonine, N-(2-hydroxyethyl)- (9CI)** are not readily available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on the known reactivity of amino acids with ethylene oxide or 2-haloethanols. The primary amino group of L-Threonine is expected to react with these electrophiles to form the N-(2-hydroxyethyl) derivative.

Putative Experimental Protocol: Synthesis via Reaction with 2-Bromoethanol

This protocol is a hypothetical procedure based on general methods for the N-alkylation of amino acids.

Materials:

- L-Threonine
- 2-Bromoethanol

- Sodium bicarbonate (NaHCO_3)
- Ethanol
- Water
- Diethyl ether
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus)

Procedure:

- **Dissolution:** Dissolve L-Threonine in an aqueous ethanol solution containing an excess of sodium bicarbonate. The bicarbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.
- **Reaction:** Add a stoichiometric equivalent of 2-bromoethanol to the solution.
- **Heating:** Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
- **Purification:** Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by precipitation with diethyl ether.
- **Characterization:** The final product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Expected Characterization Data

While specific spectral data for **L-Threonine, N-(2-hydroxyethyl)- (9CI)** is not available, the following are expected features based on its structure:

- ^1H NMR: Signals corresponding to the threonine backbone ($\alpha\text{-H}$, $\beta\text{-H}$, and methyl protons), as well as two new methylene triplets corresponding to the $\text{N-CH}_2\text{-CH}_2\text{-OH}$ group.
- ^{13}C NMR: Resonances for the six carbon atoms, including the carboxyl carbon, the two carbons of the threonine backbone, the methyl carbon, and the two carbons of the hydroxyethyl group.
- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (163.17).

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the specific biological activity or the involvement of **L-Threonine, N-(2-hydroxyethyl)- (9CI)** in any signaling pathways.

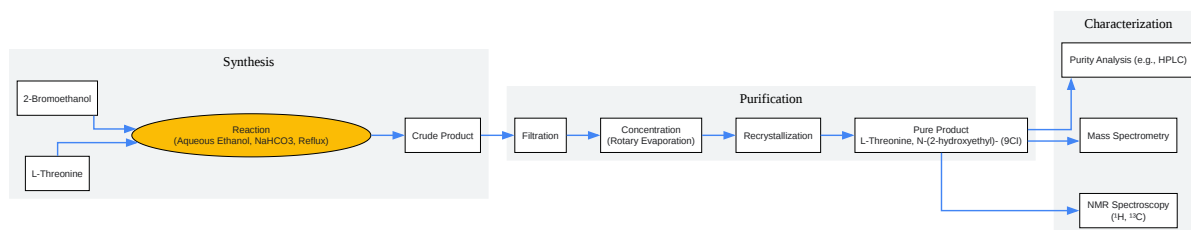
The parent molecule, L-Threonine, is an essential amino acid with diverse physiological roles. It is a key component of proteins, a precursor for the synthesis of other amino acids like glycine, and plays a role in gut health and immune function.

Other N-(2-hydroxyethyl) substituted compounds have shown biological activity. For instance, N6-(2-hydroxyethyl)adenosine has been reported to inhibit the NF- κ B/Smad signaling pathway, exhibiting anti-inflammatory and other therapeutic effects.[3] This suggests that the N-(2-hydroxyethyl) moiety can impart biological activity to a parent molecule. However, any potential biological effects of **L-Threonine, N-(2-hydroxyethyl)- (9CI)** would need to be determined through experimental investigation.

Experimental Workflows and Logical Relationships

Proposed Synthesis Workflow

The logical flow for the proposed synthesis and characterization of **L-Threonine, N-(2-hydroxyethyl)- (9CI)** is outlined below.

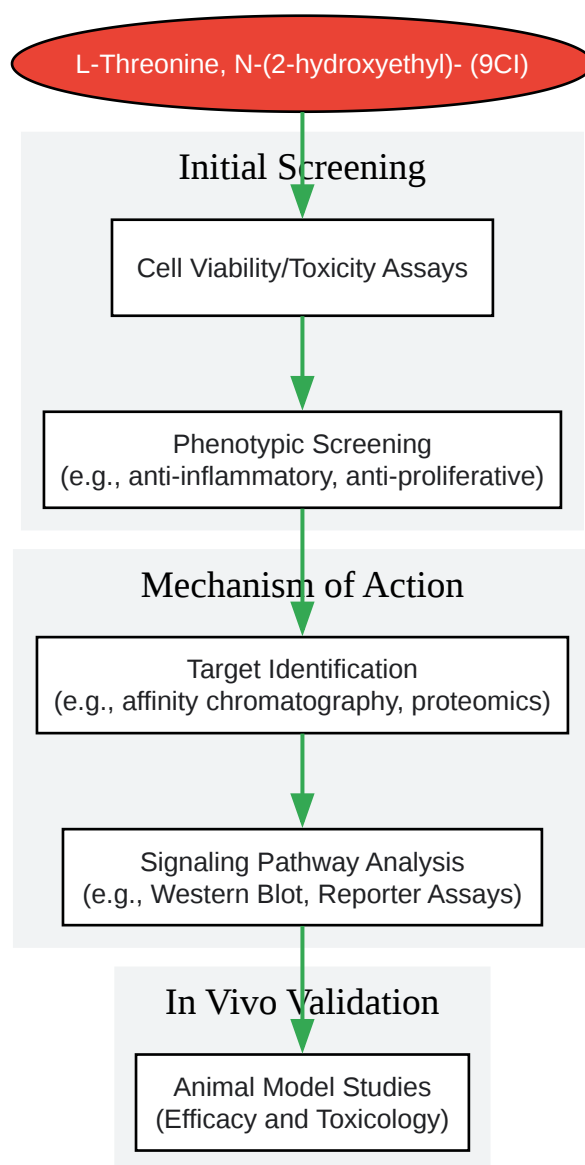


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Caption: Proposed workflow for the synthesis and characterization of **L-Threonine, N-(2-hydroxyethyl)- (9CI)**.

Hypothetical Biological Investigation Pathway

Should this compound become available for biological testing, a logical progression of investigation could follow the pathway illustrated below.



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Caption: A potential pathway for the biological investigation of **L-Threonine, N-(2-hydroxyethyl)- (9CI)**.

Conclusion

L-Threonine, N-(2-hydroxyethyl)- (9CI) is a commercially available derivative of L-Threonine for which detailed scientific literature is currently lacking. This guide provides the available chemical properties and proposes a synthetic route and characterization plan. Further research is required to elucidate its chemical, physical, and biological properties. The information and

workflows presented here are intended to provide a starting point for researchers interested in this compound.

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